N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine
Overview
Description
N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine: is a heterocyclic compound with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
N,N,7-Trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine, also known as 5-Dimethylamino-7-methyl-6-azaindole, is a compound that has been found to exhibit significant biological activities . , compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to target a variety of proteins, including kinases.
Mode of Action
It is known that similar compounds can inhibit the activity of their target proteins, leading to various downstream effects .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form acylethynylpyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often involve the use of solid alumina at room temperature and catalysts such as Cs2CO3 in DMSO .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production . The process typically requires stringent control of reaction parameters to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium tert-butoxide in THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Pyrrolopyridine derivatives: Similar to N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine, these compounds are used in medicinal chemistry and drug discovery.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of three methyl groups, which can influence its chemical reactivity and biological activity . This distinct structure allows for targeted interactions with specific molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-10-8(4-5-11-10)6-9(12-7)13(2)3/h4-6,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLDPCVUQJTACN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)N(C)C)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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